

# Spectroscopic data for (-)-p-Mentha-1,5-diene (NMR, IR, Mass Spec).

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## Compound of Interest

Compound Name: (-)-p-Mentha-1,5-diene

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## Spectroscopic Profile of (-)-p-Mentha-1,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the naturally occurring monoterpene, **(-)-p-Mentha-1,5-diene**, also known as (R)-(-)- $\alpha$ -Phellandrene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines the general experimental protocols for these analyses.

### Introduction

**(-)-p-Mentha-1,5-diene** is a chiral monoterpene found in the essential oils of various plants. Its chemical formula is  $C_{10}H_{16}$ , and it has a molecular weight of approximately 136.23 g/mol <sup>[1][2]</sup>. Accurate spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound.

### Spectroscopic Data

The following sections present the key spectroscopic data for **(-)-p-Mentha-1,5-diene** in structured tables for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of **(-)-p-Mentha-1,5-diene**.

### $^1\text{H}$ NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.5-5.8	m	2H	Vinyllic Protons (H-2, H-6)
~2.8-3.0	m	1H	Allylic Proton (H-4)
~2.1-2.4	m	2H	Allylic Protons (H-3)
~1.8-2.0	m	1H	Methine Proton (H-8)
~1.7	s	3H	Methyl Protons (H-7)
~0.9	d, $J \approx 7$ Hz	6H	Isopropyl Methyl Protons (H-9, H-10)

### $^{13}\text{C}$ NMR (Carbon-13) Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~145-150	C	C-1
~130-135	CH	C-5
~120-125	CH	C-2
~115-120	CH	C-6
~40-45	CH	C-4
~30-35	CH <sub>2</sub>	C-3
~25-30	CH	C-8
~20-25	CH <sub>3</sub>	C-7
~15-20	CH <sub>3</sub>	C-9, C-10

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **(-)-p-Mentha-1,5-diene** is characterized by the presence of C-H and C=C bonds.

Wavenumber (cm <sup>-1</sup> )	Bond	Functional Group
~3010-3080	C-H stretch	Alkene (=C-H)
~2850-2960	C-H stretch	Alkane (-C-H)
~1640-1680	C=C stretch	Alkene
~1430-1470	C-H bend	Alkane
~800-900	C-H bend	Alkene (=C-H out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z	Relative Intensity (%)	Assignment
136	~20-30	[M] <sup>+</sup> (Molecular Ion)
121	~10-20	[M-CH <sub>3</sub> ] <sup>+</sup>
93	100	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Base Peak)
91	~35-45	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	~30-40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

## NMR Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **(-)-p-Mentha-1,5-diene** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** A standard proton experiment is performed. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **<sup>13</sup>C NMR Acquisition:** A proton-decoupled <sup>13</sup>C experiment is performed. Key parameters include a spectral width of ~220 ppm, a larger number of scans compared to <sup>1</sup>H NMR, and a relaxation delay of 2-5 seconds.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Infrared (IR) Spectroscopy

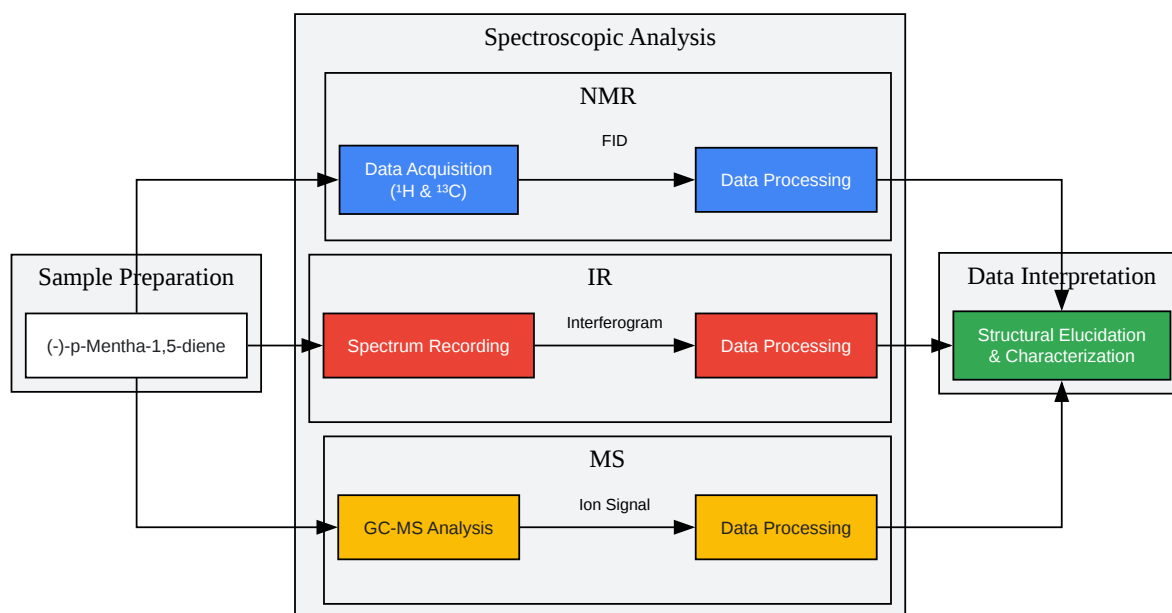
- **Sample Preparation:** A drop of the neat liquid sample of **(-)-p-Mentha-1,5-diene** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrumentation:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
- **Instrumentation:** A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.
- **GC Separation:** The sample is vaporized and passed through a capillary column (e.g., a non-polar column like DB-5) with a temperature program to separate the components.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity versus the  $m/z$  ratio.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(-)-p-Mentha-1,5-diene**.



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Caption: General workflow for spectroscopic analysis.

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## References

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- To cite this document: BenchChem. [Spectroscopic data for (-)-p-Mentha-1,5-diene (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:  
[https://www.benchchem.com/product/b1215028#spectroscopic-data-for-p-mentha-1-5-diene-nmr-ir-mass-spec]

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